molecular formula C29H31N3O4 B15155499 Ethyl 3-{[(4-ethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-ethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B15155499
M. Wt: 485.6 g/mol
InChI Key: HYTJMNGMRNHPRF-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE is a complex organic compound that features a piperazine ring substituted with a benzoyl group and an ethylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Amidation: The benzoylated piperazine is reacted with 4-ethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ethylbenzamido derivative.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to yield ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethylbenzamido groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzoyl groups are known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific receptors targeted.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of an ethyl group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE: Similar structure but with a chloro group instead of an ethyl group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE is unique due to the presence of both the benzoyl and ethylbenzamido groups, which can confer distinct pharmacological properties compared to its analogs. The ethyl group may influence the compound’s lipophilicity and, consequently, its ability to cross biological membranes.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O4/c1-3-21-10-12-22(13-11-21)27(33)30-25-20-24(29(35)36-4-2)14-15-26(25)31-16-18-32(19-17-31)28(34)23-8-6-5-7-9-23/h5-15,20H,3-4,16-19H2,1-2H3,(H,30,33)

InChI Key

HYTJMNGMRNHPRF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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